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Abstract
AZD1940, a novel peripherally selective cannabinoid CB1/CB2 receptor agonist, was

developed by AstraZeneca for the treatment of neuropathic pain. Preclinical studies in rodent

models of inflammatory and neuropathic pain suggested a promising analgesic profile with

minimal central nervous system (CNS) penetration. However, the compound failed to

demonstrate efficacy in human clinical trials for acute pain and produced unexpected centrally-

mediated side effects. This technical guide provides a comprehensive overview of the

development history of AZD1940, summarizing its mechanism of action, preclinical rationale,

and the outcomes of its clinical evaluation. Detailed methodologies for the key clinical trials are

provided, along with a summary of the available quantitative data.

Introduction
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their

endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and

degradation, plays a crucial role in modulating pain and inflammation. While activation of CB1

receptors in the CNS produces analgesia, it is also associated with undesirable psychoactive

effects. This has driven the development of peripherally restricted cannabinoid agonists that

aim to provide pain relief by targeting peripheral CB1 and CB2 receptors, thereby avoiding

central side effects. AZD1940 was designed as such a molecule, demonstrating high affinity for

both CB1 and CB2 receptors with the goal of treating neuropathic pain.[1]
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Mechanism of Action and Preclinical Development
AZD1940 is an orally active, full agonist at both human CB1 and CB2 receptors.[1] The

rationale for its development was based on the principle of activating peripheral cannabinoid

receptors to induce analgesia without the psychoactive effects associated with central CB1

receptor activation.[1]

Preclinical Pharmacology
Detailed quantitative data from the preclinical pharmacology of AZD1940, including specific

binding affinities (Ki), in-vitro functional potencies (EC50 or IC50) from assays such as GTPγS,

and comprehensive pharmacokinetic profiles in animals, are not extensively reported in publicly

available literature. The available information indicates that AZD1940 showed a CB1 receptor-

dependent analgesic effect in rodent models of inflammatory and neuropathic pain.[1]

Furthermore, preclinical studies in both rats and primates suggested low brain uptake of the

compound at doses that produced anti-nociceptive effects.[1]

Preclinical Pain Models
The specific protocols for the inflammatory and neuropathic pain models used in the preclinical

evaluation of AZD1940 are not detailed in the available literature. Generally, such models

involve inducing an inflammatory state in the paw of a rodent (e.g., using carrageenan or

Complete Freund's Adjuvant) or creating a nerve injury to mimic neuropathic pain, followed by

assessment of pain behaviors.

Clinical Development
The clinical development of AZD1940 focused on evaluating its analgesic efficacy and safety in

humans. Two key Phase II studies were conducted: one in a model of acute inflammatory pain

induced by capsaicin and another in a post-operative dental pain model.

Human Capsaicin-Induced Pain and Hyperalgesia Study
This study aimed to assess the analgesic and psychoactive effects of AZD1940 in a human

model of experimental pain.[2]

This was a randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-

over study involving 44 healthy male volunteers.[2] Participants received single oral doses of
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400 µg or 800 µg of AZD1940, or a placebo.[2]

Pain Induction:

Ongoing Pain: Assessed after intradermal injections of capsaicin into the forearm.[2]

Hyperalgesia: Primary and secondary hyperalgesia were induced by the topical

application of capsaicin cream on the calf.[2]

Outcome Measures:

Pain Intensity: Measured using a 0-100 mm Visual Analogue Scale (VAS).[2]

Heat Pain Thresholds and Area of Mechanical Allodynia: Used to assess primary and

secondary hyperalgesia, respectively.[2]

Central Nervous System Effects: Subjective mood and psychoactive effects were

assessed using the Visual Analogue Mood Scale (VAMS). The VAMS consists of several

100-mm lines where subjects rate feelings such as 'stimulated', 'high', 'anxious', 'sedated',

and 'down'.[2]

AZD1940 did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[2]

However, it did produce mild, dose-dependent CNS effects, with subjects reporting feeling

more 'high' and 'sedated' on the VAMS.[2] Mild-to-moderate CNS-related and gastrointestinal

adverse events were also reported.[2]

Post-Operative Pain in Third Molar Extraction Study
This study was designed to evaluate the analgesic efficacy of AZD1940 in a real-world acute

pain setting.[3]

This was a randomized, double-blind, placebo-controlled study in 151 patients undergoing

surgical removal of an impacted lower third molar.[3] Patients were randomized to receive a

single oral dose of 800 µg AZD1940, 500 mg naproxen (as a positive control), or placebo,

administered 1.5 hours before surgery.[3]

Outcome Measures:
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Primary Endpoint: Pain intensity as measured by the Area Under the Curve (AUC) of the

VAS score from 0 to 8 hours post-surgery (Pain VAS AUC0-8h).[4]

Secondary Endpoints: Included pain on jaw movement (VASJM AUC0-8h), time to rescue

medication request, and subjective cannabinoid effects assessed by the VAMS.[3]

There was no statistically significant difference in pain relief between AZD1940 and placebo.[3]

In contrast, naproxen provided significant pain relief compared to placebo.[3] Patients who

received AZD1940 did report statistically significant increases in feeling "sedated" and "high"

on the VAMS compared to placebo.[3] The most common adverse events associated with

AZD1940 were postural dizziness, nausea, hypotension, and headache.[3]

Data Presentation
Table 1: Summary of AZD1940 Clinical Trials

Study Parameter
Human Capsaicin-Induced

Pain Study[2]
Third Molar Extraction Pain

Study[3][4]

Study Design
Randomized, double-blind,

placebo-controlled, cross-over

Randomized, double-blind,

placebo- and active-controlled

Patient Population 44 healthy male volunteers
151 patients undergoing third

molar extraction

Treatments
AZD1940 (400 µg, 800 µg),

Placebo

AZD1940 (800 µg), Naproxen

(500 mg), Placebo

Primary Outcome Pain intensity on VAS Pain VAS AUC0-8h

Efficacy Results
No significant difference from

placebo

No significant difference from

placebo

Key Adverse Events
Mild-to-moderate CNS and

gastrointestinal effects

Postural dizziness, nausea,

hypotension, headache

Visualizations
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.astrazenecaclinicaltrials.com/study/D3120C00006/
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23324098/
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://www.astrazenecaclinicaltrials.com/study/D3120C00006/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

CB1 Receptor

Gi Protein

Activation

CB2 Receptor

Activation

Adenylyl Cyclase

Inhibition

cAMP

Conversion

AZD1940

ATP

Analgesia

Reduced Neuronal Excitability

Click to download full resolution via product page

Caption: Simplified signaling pathway of AZD1940 via CB1/CB2 receptors.
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Experimental Workflow: Third Molar Extraction Study
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Caption: Workflow of the AZD1940 third molar extraction clinical trial.

Discussion and Conclusion
The development of AZD1940 highlights the challenges in translating preclinical analgesic

efficacy into clinical success, particularly for non-opioid pain targets. Despite a strong

preclinical rationale for a peripherally restricted cannabinoid agonist, AZD1940 failed to

demonstrate analgesic efficacy in two different human acute pain models.[2][3] The emergence

of centrally mediated side effects, such as dizziness and feelings of being "high," was

unexpected given the preclinical data suggesting low brain penetration.[1][2][3] This

discrepancy suggests that either the brain exposure was higher than predicted in humans at

the doses tested, or that the compound's effects were more sensitive to minimal CNS receptor

occupancy than anticipated.

The failure of AZD1940 underscores the complexities of cannabinoid pharmacology and the

difficulty of developing peripherally selective drugs that are devoid of central effects at clinically

effective doses. For researchers and drug developers, the story of AZD1940 serves as a

critical case study in the development of cannabinoid-based therapeutics and emphasizes the

need for improved translational models to better predict human outcomes from preclinical data.

The development of AZD1940 by AstraZeneca was ultimately discontinued.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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